![molecular formula C19H15ClFN3O2S B2931874 2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1007193-93-2](/img/structure/B2931874.png)
2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H15ClFN3O2S and its molecular weight is 403.86. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis and characterization of chemical compounds with structures similar to 2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been extensively studied. For instance, the synthesis of benzothiazoles and pyrazoles, which structurally exhibit promising pharmacological activities, has been reported. These compounds are synthesized through various chemical reactions and are characterized using spectral data like IR, 1H-NMR, and MASS spectroscopy (Raparla et al., 2013). Similarly, the synthesis of 3-amino-4-fluoropyrazoles, which are of interest as building blocks in medicinal chemistry, has been developed (Surmont et al., 2011).
Antimicrobial and Antioxidant Properties
Compounds similar to the one have been explored for their antimicrobial and antioxidant activities. For example, certain synthesized compounds showed potent activity against standard drugs in antimicrobial screenings (Raparla et al., 2013).
Potential in Drug Development
These chemical compounds are also significant in drug development, particularly in the synthesis of novel derivatives with potential therapeutic effects. The design and synthesis of compounds with similar structures have led to the discovery of promising antibacterial agents (Palkar et al., 2017). Additionally, new routes for synthesizing benzamide-based 5-aminopyrazoles and their derivatives have been explored, showing remarkable antiavian influenza virus activity (Hebishy et al., 2020).
Imaging and Diagnostics
Compounds like 2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide are also investigated for their utility in imaging and diagnostics. For instance, fluoro-substituted compounds have been synthesized for studying peripheral benzodiazepine receptors using positron emission tomography, a technique crucial in medical imaging (Fookes et al., 2008).
Anticancer Research
In the field of anticancer research, similar compounds have been synthesized and evaluated for their potential as antitumor agents. Research shows that certain benzamide derivatives exhibit selective cytotoxicity against tumorigenic cell lines, highlighting their potential in cancer treatment (Saito et al., 1999).
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-11-5-7-12(8-6-11)24-18(13-9-27(26)10-16(13)23-24)22-19(25)17-14(20)3-2-4-15(17)21/h2-8H,9-10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYFUFGQVKMRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide |
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